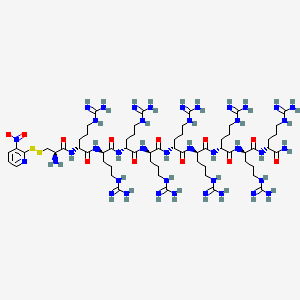

Cyclic PSAP peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

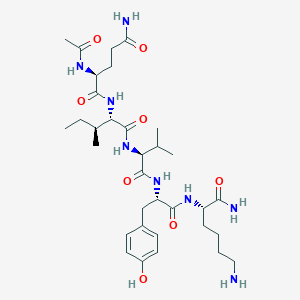

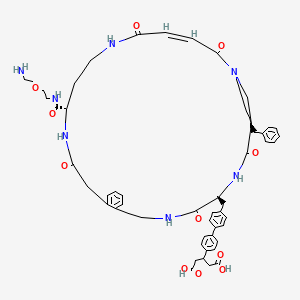

Cyclic PSAP peptide is a cyclic pentapeptide derived from prosaposin, a protein known for its role in inhibiting tumor metastasis. This peptide has shown significant potential in promoting tumor regression, particularly in ovarian cancer models . The cyclic structure of the peptide enhances its stability and bioactivity, making it a promising candidate for therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyclic peptides, including Cyclic PSAP peptide, typically involves the cyclization of linear peptide precursors. Common methods include:

Solution-phase macrocyclization: This involves the cyclization of a linear peptide in solution after solid-phase peptide synthesis (SPPS) of the precursor.

On-resin cyclization: This method involves cyclization on a solid support, such as 2-chlorotrityl chloride resin or amino-PEGA resin, which can enhance the efficiency and yield of the cyclization process.

Industrial Production Methods

Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, followed by cyclization under optimized conditions. The use of high-throughput screening and combinatorial chemistry techniques can further streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclic PSAP peptide can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s bioactivity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield .

Major Products

The major products of these reactions are modified versions of the cyclic peptide, which can exhibit different biological activities and stability profiles.

Applications De Recherche Scientifique

Cyclic PSAP peptide has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying peptide cyclization and stability.

Biology: The peptide is used to investigate the mechanisms of tumor metastasis inhibition and the role of prosaposin-derived peptides in cellular processes.

Medicine: This compound has shown promise as a therapeutic agent for treating metastatic ovarian cancer by promoting tumor regression

Mécanisme D'action

Cyclic PSAP peptide exerts its effects by stimulating the tumor suppressor protein p53 and the antitumorigenic protein thrombospondin-1 in bone marrow-derived cells. These proteins are recruited to metastatic sites, where they inhibit tumor cell proliferation and metastasis . The peptide binds to the CD36 receptor, which mediates the pro-apoptotic activity of thrombospondin-1, leading to tumor regression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Romidepsin: A cyclic peptide used as an anticancer agent that inhibits histone deacetylases.

Largazole: Another cyclic peptide with anticancer properties, acting as a prodrug that inhibits histone deacetylases.

Uniqueness

Cyclic PSAP peptide is unique due to its specific mechanism of action involving the stimulation of p53 and thrombospondin-1, which are not common targets for other cyclic peptides. Additionally, its derivation from prosaposin and its specific application in treating metastatic ovarian cancer set it apart from other cyclic peptides .

Propriétés

Formule moléculaire |

C32H47N7O8 |

|---|---|

Poids moléculaire |

657.8 g/mol |

Nom IUPAC |

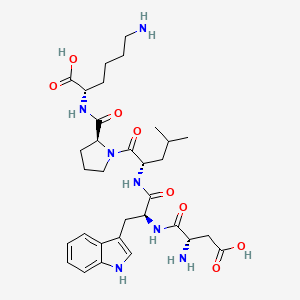

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C32H47N7O8/c1-18(2)14-25(31(45)39-13-7-11-26(39)30(44)36-23(32(46)47)10-5-6-12-33)38-29(43)24(37-28(42)21(34)16-27(40)41)15-19-17-35-22-9-4-3-8-20(19)22/h3-4,8-9,17-18,21,23-26,35H,5-7,10-16,33-34H2,1-2H3,(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,46,47)/t21-,23-,24-,25-,26-/m0/s1 |

Clé InChI |

LVXGIUZDWZWJNU-GKKOWRRISA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)

![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)